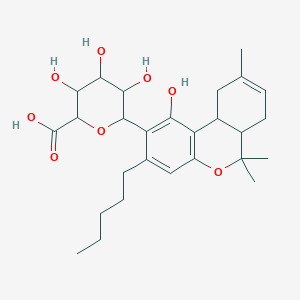
Tetrahydrocannabinol C4'-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrocannabinol C4'-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H38O8 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Marker for Cannabis Use
Tetrahydrocannabinol C4'-glucuronide serves as a significant biomarker for recent cannabis use. Studies have shown that this metabolite can be detected in urine samples shortly after cannabis consumption, making it useful for identifying recent intake. For instance, one study indicated that THC-glucuronide concentrations peaked between 0.6 to 7.4 hours post-consumption, with a detection rate of 100% in frequent users .
Table 1: Detection Times and Concentrations of this compound
| User Type | Peak Concentration (μg/L) | Time to Peak (hours) |
|---|---|---|
| Frequent Users | 360 (median) | 0.6 - 7.4 |
| Occasional Users | 68 (median) | 0.6 - 7.4 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through controlled studies, revealing its formation relative to free THC. The molar glucuronide/free THC ratios were found to be low, indicating that while this compound is present, it does not dominate the metabolic profile immediately after consumption .
Drug Testing
In forensic toxicology, this compound is utilized to confirm cannabis use in various contexts, including workplace drug testing and legal investigations. The compound's presence can help establish a timeline for drug use, particularly when combined with other cannabinoids like THCCOOH .
Table 2: Urinary Excretion Patterns of Cannabinoids
| Cannabinoid | Detection Rate (%) | Time Frame Post-Use |
|---|---|---|
| This compound | 100 (frequent users) | Within 7 hours |
| THCCOOH | Variable | Up to several days |
Potential Therapeutic Uses
Emerging research suggests that this compound may have therapeutic implications beyond its role as a metabolite. Investigations into cannabinoid derivatives indicate potential benefits in treating conditions such as obesity and metabolic disorders .
Case Studies
A notable case study involved the administration of THC derivatives in murine models of polycystic ovary syndrome (PCOS). The study demonstrated that these compounds could improve metabolic profiles significantly, suggesting that metabolites like this compound could play a role in future therapeutic strategies .
Eigenschaften
CAS-Nummer |
67627-13-8 |
|---|---|
Molekularformel |
C27H38O8 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-(1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-2-yl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H38O8/c1-5-6-7-8-14-12-17-19(15-11-13(2)9-10-16(15)27(3,4)35-17)20(28)18(14)24-22(30)21(29)23(31)25(34-24)26(32)33/h9,12,15-16,21-25,28-31H,5-8,10-11H2,1-4H3,(H,32,33) |
InChI-Schlüssel |
IAZUXXVRYYEPHS-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C4C(C(C(C(O4)C(=O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C4C(C(C(C(O4)C(=O)O)O)O)O)O |
Synonyme |
tetrahydrocannabinol C4'-glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















